molecular formula C17H14N2O5S B2441050 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105221-61-1

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2441050
CAS No.: 1105221-61-1
M. Wt: 358.37
InChI Key: VRWGVVODCVXRHV-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
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Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGVVODCVXRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole core, which is known for its broad spectrum of biological activities. The presence of the benzodioxole moiety enhances its pharmacological potential by influencing lipophilicity and molecular interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of 1,2,4-oxadiazole exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were reported to be as low as 0.12 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied:

  • Broad Spectrum : Compounds containing the 1,2,4-oxadiazole ring demonstrate significant antibacterial and antifungal activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as various fungal strains. In vitro studies showed that certain oxadiazoles inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives possess anti-inflammatory properties :

  • Mechanistic Insights : The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that these compounds can significantly reduce inflammation markers in vitro and in vivo models .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a benzodioxole substituent exhibited enhanced apoptosis induction in MCF-7 cells through flow cytometry analysis. The most potent derivative led to a significant reduction in cell viability at concentrations as low as 0.65 μM .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, a specific oxadiazole derivative was found to inhibit Mycobacterium bovis BCG with an IC50 value comparable to established antitubercular agents. Molecular docking studies indicated strong binding affinity to the target enzyme involved in mycolic acid biosynthesis .

Research Findings Summary Table

Activity TypeModel/Cell LineIC50/MIC ValuesReference
AnticancerMCF-70.12 - 0.65 μM
AntimicrobialStaphylococcus aureusMIC: 1 - 10 μM
Escherichia coliMIC: 0.5 - 5 μM
Anti-inflammatoryIn vitro modelsSignificant reduction in cytokines

Scientific Research Applications

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities:

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Oxadiazoles have been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics.

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory and analgesic effects of oxadiazole derivatives. They are believed to inhibit key inflammatory pathways, offering therapeutic benefits in conditions like arthritis.

Case Studies

Several studies have documented the applications of oxadiazoles in drug discovery:

  • Study on Anticancer Potential :
    • A study published in Pharmaceuticals explored various oxadiazole derivatives' ability to inhibit carbonic anhydrases linked to tumor growth. Some compounds showed nanomolar inhibitory activity against cancer-related enzymes, indicating their potential as anticancer agents .
  • Antimicrobial Evaluation :
    • Another research article focused on synthesizing a series of oxadiazoles and testing their antibacterial activities. The findings revealed that certain derivatives exhibited significant inhibition against pathogenic bacterial strains .
  • Anti-diabetic Properties :
    • A recent study assessed the anti-diabetic effects of oxadiazoles in Drosophila melanogaster, showing promising results in lowering glucose levels in diabetic models .

Chemical Reactions Analysis

Reaction Mechanisms

The formation of the 1,2,4-oxadiazole ring typically involves:

  • Amidoxime formation :
    Reaction of an amide with hydroxylamine to generate an amidoxime intermediate.

  • Cyclodehydration :
    Dehydrating agents (e.g., POCl₃, TsCl) facilitate ring closure, eliminating water to form the oxadiazole ring.

  • Functional group introduction :
    The benzodioxole moiety may be introduced via electrophilic substitution or coupling reactions, while the sulfonamide group is likely added through nucleophilic alkylation.

Key Reaction Parameters

ParameterDescriptionSource
Dehydrating agents POCl₃, thionyl chloride, or DCC under microwave conditions
Reaction time 6–7 hours (reflux) or reduced time under microwave irradiation
Temperature Elevated temperatures (reflux) or microwave-controlled heating
Yield optimization Use of catalytic agents (e.g., TsCl/pyridine) or carbodiimides

Research Considerations

  • Structure-activity relationships : Substitution patterns (e.g., electron-donating groups) significantly influence potency .

  • Future directions : Optimization of reaction conditions (e.g., microwave parameters) and exploration of novel functional groups for enhanced biological activity .

Q & A

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • Methodological Answer :
  • In vitro : Use fume hoods for solvent handling (acetonitrile, ethanol) and PPE (gloves, goggles).
  • In vivo : Follow OECD guidelines for acute toxicity testing (LD₅₀ determination) and disposal of sulfonyl-containing waste () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.